molecular formula C22H32O2Si B13895949 (3R)-4-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethylbutan-2-ol

(3R)-4-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethylbutan-2-ol

Cat. No.: B13895949
M. Wt: 356.6 g/mol
InChI Key: TXQSBYAVQNZHSM-GOSISDBHSA-N
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Description

(3R)-4-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethylbutan-2-ol is a complex organic compound characterized by its unique structural features. This compound is notable for its tert-butyl(diphenyl)silyl group, which imparts specific chemical properties and reactivity. It is used in various scientific research applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethylbutan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as column chromatography or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted silyl ethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R)-4-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethylbutan-2-ol is utilized in various scientific research fields:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Applied in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3R)-4-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethylbutan-2-ol involves its interaction with specific molecular targets. The tert-butyl(diphenyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions at other sites of the molecule, facilitating the synthesis of complex structures. The compound’s reactivity is influenced by the electronic effects of the silyl group, which can stabilize or destabilize intermediates in various reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl (TBDMS) ether: Another silyl ether used for protecting hydroxyl groups.

    Trimethylsilyl (TMS) ether: A smaller silyl ether with similar protective properties but different steric effects.

    Triisopropylsilyl (TIPS) ether: A bulkier silyl ether providing greater steric protection.

Uniqueness

(3R)-4-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethylbutan-2-ol is unique due to the presence of the diphenyl groups, which offer additional steric hindrance and electronic effects compared to other silyl ethers. This makes it particularly useful in selective protection and deprotection strategies in complex organic syntheses.

Properties

Molecular Formula

C22H32O2Si

Molecular Weight

356.6 g/mol

IUPAC Name

(3R)-4-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethylbutan-2-ol

InChI

InChI=1S/C22H32O2Si/c1-18(22(5,6)23)17-24-25(21(2,3)4,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,18,23H,17H2,1-6H3/t18-/m1/s1

InChI Key

TXQSBYAVQNZHSM-GOSISDBHSA-N

Isomeric SMILES

C[C@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(C)(C)O

Canonical SMILES

CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(C)(C)O

Origin of Product

United States

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